Cas no 877814-25-0 (N-(2,3-dimethylphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

N-(2,3-dimethylphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide structure
877814-25-0 structure
Product name:N-(2,3-dimethylphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
CAS No:877814-25-0
MF:C16H17N5OS
Molecular Weight:327.404081106186
CID:6553906

N-(2,3-dimethylphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(2,3-dimethylphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
    • N-(2,3-dimethylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
    • インチ: 1S/C16H17N5OS/c1-12-6-5-7-14(13(12)2)18-15(22)10-23-16-19-17-11-21(16)20-8-3-4-9-20/h3-9,11H,10H2,1-2H3,(H,18,22)
    • InChIKey: JIIAMDSRLBBQIU-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1C)(=O)CSC1N(N2C=CC=C2)C=NN=1

N-(2,3-dimethylphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2563-0023-2μmol
N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
877814-25-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2563-0023-1mg
N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
877814-25-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2563-0023-2mg
N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
877814-25-0 90%+
2mg
$59.0 2023-05-16

N-(2,3-dimethylphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide 関連文献

N-(2,3-dimethylphenyl)-2-{4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamideに関する追加情報

N-(2,3-Dimethylphenyl)-2-{4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-ylsulfanyl}Acetamide: A Comprehensive Overview

N-(2,3-Dimethylphenyl)-2-{4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-ylsulfanyl}Acetamide (CAS No. 877814-25-0) is a complex organic compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields. This compound belongs to the class of acetamides and incorporates a sulfanyl group attached to a triazole ring, which is further substituted with a pyrrole moiety. The presence of these functional groups makes it a versatile molecule with diverse chemical and biological properties.

The chemical structure of this compound is characterized by a central acetamide group (CH₂CONH-) that is connected to a sulfanyl group (-S-) attached to a 1,2,4-triazole ring. The triazole ring is substituted at the 4-position with a pyrrole group (C₃H₄N), which adds complexity and functionality to the molecule. Additionally, the acetamide group is linked to a 2,3-dimethylphenyl ring, which contributes to the molecule's aromaticity and stability. This intricate structure allows for various chemical interactions and reactivity patterns.

Recent studies have highlighted the potential of N-(2,3-Dimethylphenyl)-2-{4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-ylsulfanyl}Acetamide in the field of drug discovery. Its unique combination of functional groups makes it an ideal candidate for exploring bioisosteric replacements and lead optimization in medicinal chemistry. For instance, researchers have investigated its ability to act as a modulator of kinase activity, which is crucial for targeting various diseases such as cancer and inflammatory disorders.

In addition to its pharmacological applications, this compound has shown promise in the realm of material science. The sulfur-containing sulfanyl group in its structure can participate in coordination chemistry, making it suitable for the synthesis of novel materials with tailored properties. Recent experiments have demonstrated its potential as a building block for constructing metallopolymers and nanomaterials, which could find applications in catalysis and sensing technologies.

The synthesis of N-(2,3-Dimethylphenyl)-2-{4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-ylsulfanyl}Acetamide involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the triazole ring via the Huisgen cycloaddition reaction and subsequent functionalization with the pyrrole and acetamide groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

From an environmental standpoint, this compound has been studied for its biodegradability and eco-friendly properties. Research indicates that it exhibits moderate biodegradation under aerobic conditions, making it less persistent in aquatic environments compared to other synthetic compounds. However, further studies are required to fully assess its environmental impact and potential risks.

In conclusion, N-(2,3-Dimethylphenyl)-2-{4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-ylsulfanyl}Acetamide (CAS No. 877814

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd